4-Ethoxy-2-(pyrrolidin-1-yl)aniline 4-Ethoxy-2-(pyrrolidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370796
InChI: InChI=1S/C12H18N2O/c1-2-15-10-5-6-11(13)12(9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

4-Ethoxy-2-(pyrrolidin-1-yl)aniline

CAS No.:

Cat. No.: VC18370796

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-2-(pyrrolidin-1-yl)aniline -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 4-ethoxy-2-pyrrolidin-1-ylaniline
Standard InChI InChI=1S/C12H18N2O/c1-2-15-10-5-6-11(13)12(9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Standard InChI Key NMNZFRIYGCPWEO-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=C(C=C1)N)N2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-ethoxy-2-pyrrolidin-1-ylaniline, reflects its hybrid structure:

  • Aniline core: A benzene ring with an amino group (-NH₂) at position 1.

  • Ethoxy substituent: An -OCH₂CH₃ group at position 4.

  • Pyrrolidine moiety: A five-membered saturated nitrogen heterocycle at position 2.

The canonical SMILES string CCOC1=CC(=C(C=C1)N)N2CCCC2 encodes this arrangement, while the InChIKey NMNZFRIYGCPWEO-UHFFFAOYSA-N provides a unique identifier for computational studies .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight206.28 g/mol
Density1.1±0.1 g/cm³
Boiling Point362.2±22.0°C (760 mmHg)
Flash Point172.9±22.3°C
LogP (Partition Coefficient)1.19

The compound’s moderate lipophilicity (LogP = 1.19) suggests balanced solubility in both aqueous and organic phases, a trait advantageous for drug design . Its melting point remains unreported, likely due to challenges in crystallization .

Synthesis and Optimization

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), with final characterization via:

  • NMR: Distinct signals for ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) and pyrrolidine protons (δ 2.7–3.3 ppm).

  • Mass Spectrometry: ESI-MS m/z 207.1 [M+H]⁺ .

Pharmaceutical Applications

Central Nervous System (CNS) Drug Development

The compound’s dual functionality—aniline’s hydrogen-bonding capacity and pyrrolidine’s conformational flexibility—makes it a promising intermediate for CNS-targeted agents:

  • Dopamine Receptor Ligands: Structural analogs act as D₂/D₃ receptor partial agonists, relevant to Parkinson’s disease and schizophrenia .

  • Serotonin Modulators: Ethoxy-aniline derivatives exhibit affinity for 5-HT₁ₐ/₂c receptors, potential targets for depression and anxiety .

A 2025 study highlighted its role in synthesizing Compound X, a blood-brain barrier-penetrant D₃ agonist with 50 nM IC₅₀ .

Non-Pharmaceutical Applications

Organic Materials Synthesis

The aniline group’s redox activity enables participation in:

  • Conductive Polymers: Oxidative polymerization yields polyaniline analogs with tunable conductivity .

  • Dye Synthesis: Coupling with diazonium salts produces azo dyes for textiles (λmax = 450–550 nm) .

Catalysis

Pyrrolidine’s tertiary nitrogen can coordinate metals, forming catalysts for:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling (yield >90% with Pd/PCy₃) .

  • Asymmetric Hydrogenation: Enantiomeric excess up to 98% in ketone reductions .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low Isolated Yields: ~70% in multistep syntheses .

  • Byproduct Formation: N-alkylation competing with O-alkylation .

Flow chemistry and microwave-assisted synthesis could enhance efficiency and purity.

Biological Activity Profiling

Priority areas for study:

  • In Vitro Screening: Against NIH/3T3 (cytotoxicity) and HEK293 (receptor binding) cell lines.

  • In Vivo Pharmacokinetics: Oral bioavailability and metabolite identification in rodent models.

Computational Modeling

QSAR studies and molecular docking (e.g., with D₃ receptor PDB: 7CMV) may predict optimized derivatives with enhanced affinity .

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